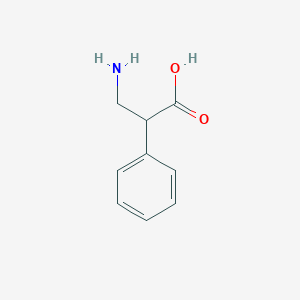

3-Amino-2-phenylpropanoic acid

Overview

Description

Synthesis Analysis

The synthesis of 3-Amino-2-phenylpropanoic acid and its derivatives has been explored through various chemical routes. Enantioselective synthesis techniques have been developed to produce β-analogues of aromatic amino acids, including those with a phenyl substituent at the C-2 position. These methods involve electrophilic attack strategies and the use of chiral auxiliaries to achieve the desired stereoselectivity. One approach includes the electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, with tert-butyl bromoacetate as the electrophile, followed by introduction of nitrogen through the Curtius reaction (Arvanitis et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound showcases its potential for hydrogen bonding and molecular interactions due to the presence of both amino and carboxylic acid functional groups. This duality allows it to engage in various chemical reactions, contributing to its utility in synthesizing more complex molecules. Structural studies, including X-ray crystallography and quantum chemical calculations, have been conducted to understand its nonlinear optical (NLO) activity and the stabilization mechanisms in different environments (Venkatesan et al., 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its versatility. For example, it has been used as a precursor in the synthesis of cyclic stabilized forms of aspartate semialdehyde, demonstrating its reactivity and potential in biochemical pathways (Cheung & Shoolingin‐Jordan, 1997). Its synthesis and incorporation into dipeptides without racemization, through ecological green synthetic methods, further exemplify its chemical properties and application in peptide chemistry (Ezawa et al., 2017).

Physical Properties Analysis

The thermodynamic properties of this compound, including density and speed of sound in aqueous solutions, have been studied to provide insights into the stabilization mechanisms of proteins and the interactions occurring in ternary mixtures. These studies help in understanding the solute-solute and solute-solvent interactions at different concentrations and temperatures (Pal & Chauhan, 2011).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its functional groups, which allow for diverse reactivity patterns. It can act as an acid or a base, participate in condensation reactions, and serve as a building block for more complex molecules. Its role in inhibiting the incorporation of analogous compounds in biological systems highlights its biochemical relevance and potential for therapeutic applications (Edelson & Keeley, 1963).

Scientific Research Applications

Chemical Synthesis and Modification : It's used in cross-coupling reactions, such as the meta-C–H arylation and methylation of phenylpropanoic acid derivatives (Wan, L., Dastbaravardeh, N., Li, G., & Yu, J., 2013). Also, it can be involved in coupling reactions with other amino acids for the synthesis of amides (Ezawa, T., Jung, S., Kawashima, Y., Noguchi, T., & Imai, N., 2017).

Molecular Machines : It is a crucial component in the operation of molecular machines, acting as a chemical fuel (Biagini, C., Capocasa, G., Del Giudice, D., Cataldi, V., Mandolini, L., & Di Stefano, S., 2020).

Peptide Modification : The derivative of 3-aminopropanoic acid is used in peptide modification, offering significant biological activity (Ni, Z., Zhou, L., Li, X., Zhang, J., & Dong, S., 2015).

Thermodynamic Studies : It's studied for its thermodynamic properties in various mediums, providing insights into the stabilization mechanism of proteins (Pal, A., & Chauhan, N., 2011).

Corrosion Inhibitors : Derivatives of this amino acid are synthesized as corrosion inhibitors, showing high inhibition efficiency and good potential for mild steel protection (Srivastava, V., Haque, J., Verma, C., Singh, P., Lgaz, H., Salghi, R., & Quraishi, M., 2017).

Drug Research : It's a key component in asymmetric synthesis for drug research, especially in the synthesis of β-amino acids and derivatives, which are critical in the pharmaceutical industry (Li, Y., Wang, W., Huang, Y., Zou, Q., & Zheng, G., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

3-Amino-2-phenylpropanoic acid, also known as 3-phenylpropionic acid, interacts with several targets. It has been found to interact with Aspartate aminotransferase, Aromatic-amino-acid aminotransferase, and Aminotransferase . These enzymes play crucial roles in amino acid metabolism.

Mode of Action

It is known to interact with its targets, potentially influencing their activity and altering biochemical processes .

Biochemical Pathways

This compound is involved in the phenylalanine metabolism pathway . This pathway is crucial for the synthesis of phenylpropanoids, which are secondary metabolites with various biological functions . Additionally, a study suggests that 3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, may promote myotube hypertrophy by Foxo3/NAD+ signaling pathway .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .

Result of Action

It has been suggested that this compound may have anti-inflammatory properties, prevent protein denaturation and aggregation, provide efficient moisturization, and eliminate free radicals . These properties suggest that this compound has significant potential for biomedical development .

Biochemical Analysis

Biochemical Properties

3-Amino-2-phenylpropanoic acid is involved in several biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which converts it into tyrosine. This reaction requires the cofactor tetrahydrobiopterin. Tyrosine can then be further metabolized into neurotransmitters like dopamine, norepinephrine, and epinephrine. Additionally, this compound is a precursor for the synthesis of phenylpropanoids, which are important for plant defense mechanisms .

Cellular Effects

This compound influences various cellular processes. It is essential for protein synthesis and is incorporated into proteins during translation. It also affects cell signaling pathways, particularly those involving neurotransmitters. For instance, the conversion of this compound to dopamine impacts the dopaminergic signaling pathway, which is crucial for motor control and reward mechanisms . Furthermore, it plays a role in gene expression by serving as a precursor for molecules that regulate transcription and translation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to phenylalanine hydroxylase, facilitating its conversion to tyrosine. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound can influence enzyme inhibition or activation. For example, high levels of phenylalanine can inhibit the activity of tyrosine hydroxylase, affecting the synthesis of downstream neurotransmitters . Changes in gene expression can also occur due to the metabolites derived from this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For instance, prolonged exposure to high levels of phenylalanine can lead to oxidative stress and mitochondrial dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is essential for normal growth and development. At high doses, it can have toxic effects. For example, elevated levels of phenylalanine can lead to phenylketonuria, a metabolic disorder characterized by intellectual disability and other neurological symptoms . Threshold effects have been observed, where a certain concentration of phenylalanine is required to elicit specific biological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by phenylalanine hydroxylase to produce tyrosine. Tyrosine can then enter various pathways, including the synthesis of catecholamines and melanin. Additionally, this compound can be converted to phenylpyruvate, phenylacetate, and phenyllactate through transamination reactions . These metabolites can further participate in different biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The large neutral amino acid transporter (LAT1) is responsible for the uptake of phenylalanine into cells. Once inside the cell, it can be distributed to various compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

This compound is localized in different subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its subcellular localization. For instance, in the mitochondria, phenylalanine can influence energy metabolism and oxidative stress. Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its role in cellular processes .

properties

IUPAC Name |

3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507253 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4370-95-0 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was the absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid confirmed in the study?

A1: The absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid was confirmed through a multi-step process []. Firstly, it was synthesized using an enantioselective approach involving the use of a chiral oxazolidinone auxiliary. Then, the final compound was reacted with (1S)-(+)-camphor-10-sulfonic acid to form a salt. This salt was then analyzed using X-ray crystallography, a technique that allows for the determination of the three-dimensional structure of molecules. The resulting crystal structure unambiguously established the absolute configuration of the synthesized (R)-(+)-3-amino-2-phenylpropanoic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)

![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)

![(1s,6r)-3-{[3-(Trifluoromethyl)-5,6-Dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8h)-Yl]carbonyl}-6-(2,4,5-Trifluorophenyl)cyclohex-3-En-1-Amine](/img/structure/B1253605.png)